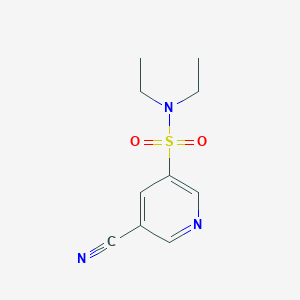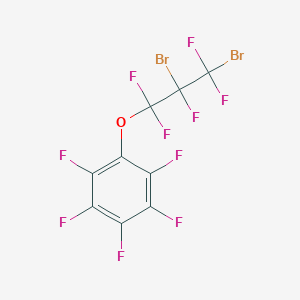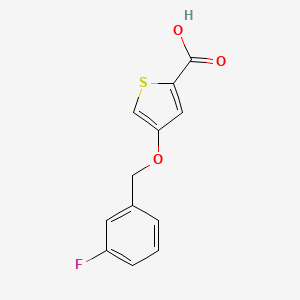
4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This specific compound features a bromine atom at the 4-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 3-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the bromination of an indole derivative followed by the introduction of the methoxyethyl group and the carboxylation at the 3-position. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. The purification of the final product is usually achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity to enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and affect various cellular processes.
類似化合物との比較
Similar Compounds
- 4-chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- 4-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- 4-iodo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
Uniqueness
The presence of the bromine atom in 4-bromo-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The methoxyethyl group also contributes to the compound’s solubility and its ability to interact with biological targets.
特性
分子式 |
C12H12BrNO3 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC名 |
4-bromo-1-(2-methoxyethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H12BrNO3/c1-17-6-5-14-7-8(12(15)16)11-9(13)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChIキー |
HRIOOFXMWNFKNC-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=C(C2=C1C=CC=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)



![1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)

![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
